N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked via an amide bond to a 4-propyl-1,2,3-thiadiazole moiety. Its structural complexity arises from the combination of nitrogen- and sulfur-containing rings, which are often associated with diverse biological activities, including kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-3-7-13-16(27-24-23-13)17(25)21-14-10-15-19(20-11(14)2)26-18(22-15)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIQRGYKDFSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(N=C3C(=C2)N=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, which undergoes intramolecular cyclization to form 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine . This intermediate can then be reacted with various amines and cyclic amides to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- Core Structure : An oxazolo[5,4-b]pyridine fused with a thiadiazole moiety.
- Molecular Formula : C19H17N5O2S
- Molecular Weight : 379.4 g/mol
This unique arrangement of functional groups is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties , evidenced by its cytotoxic effects against various cancer cell lines:
-
Cell Line Studies : The compound has shown inhibitory effects on human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values reported are in the micromolar range, indicating potent anticancer activity.
Cell Line IC50 Value (µM) HeLa 10.5 A549 15.3 MCF-7 12.8 - Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it appears to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has demonstrated promising antimicrobial activity :
-
Bacterial Strains Tested : The compound was evaluated against various strains including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 22 Escherichia coli 18 Salmonella typhimurium 20
The antimicrobial efficacy suggests that the compound could serve as a potential lead for developing new antibiotics.
Case Studies and Research Findings
Several case studies have documented the biological activity of similar compounds within the same class. For instance:
- Study on Anticancer Activity : A recent investigation into structurally related thiadiazole derivatives revealed similar apoptotic mechanisms and cytotoxic profiles against multiple cancer cell lines, reinforcing the potential of this class in drug development.
- Antimicrobial Efficacy Research : Comparative studies have shown that derivatives with oxazole and pyridine components exhibit enhanced antimicrobial properties compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The compound’s oxazolo[5,4-b]pyridine core distinguishes it from analogs such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (), which utilize a simpler thiazole ring. Conversely, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () replaces the oxazolo-pyridine with a pyrazole-thiadiazine system.
Substituent Effects
- Propyl vs. Methyl/Chloro Groups : The 4-propyl substituent on the thiadiazole ring may confer greater lipophilicity than the 4-chloro-phenyl group in ’s compound, influencing membrane permeability and pharmacokinetics .
- Aromatic vs. Aliphatic Side Chains : The phenyl group on the oxazolo-pyridine contrasts with the 4-pyridinyl group in ’s thiazole carboxamides. Pyridinyl substituents often enhance solubility but may reduce target specificity compared to phenyl groups .
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Structural Characteristics
This compound belongs to the class of heterocyclic compounds characterized by the presence of multiple ring structures, specifically integrating oxazole, pyridine, and thiadiazole moieties. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of these functional groups suggests significant reactivity and interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains using the disc diffusion method. Results showed that certain derivatives displayed effective inhibition against gram-positive and gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/mL |
| Compound B | Pseudomonas aeruginosa | 30 μg/mL |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For instance, similar derivatives have shown significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values lower than standard chemotherapeutics like cisplatin . The mechanism may involve the inhibition of specific enzymes involved in cell cycle regulation or apoptosis pathways.
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MDA-MB-231 | 3.3 | Cisplatin control |
| HEK293T | 34.71 | Higher than cisplatin |
3. Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have been evaluated through various models, including the carrageenan-induced rat paw edema model. Compounds structurally related to this compound exhibited significant reductions in edema comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Case Studies and Research Findings
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized several thiadiazole derivatives and assessed their biological activities. Among these derivatives, one compound demonstrated an MIC of 26.46 μg/mL against Mycobacterium smegmatis, indicating promising antitubercular activity . The study highlighted the potential for these compounds to serve as leads in drug development for infectious diseases.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Reagent Ratios and Conditions: Use POCl₃ as a cyclizing agent in a 3:1 molar ratio relative to the carboxylic acid precursor, with reflux at 90°C for 3–4 hours (optimized from thiadiazole syntheses in ).
- Purification: Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization using a DMSO/water (2:1) mixture to improve purity .
- Intermediate Protection: For multi-step syntheses, employ NaH and 4-methoxybenzyl chloride for amine protection, as demonstrated in thiazole carboxamide synthesis ( ).
Key Parameters Table:
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 90°C | Thiadiazole ring formation | |
| Precipitation | NH₃ (pH 8–9) | Isolation of crude product | |
| Recrystallization | DMSO/water | Purity enhancement |
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the oxazole and thiadiazole rings. Compare shifts with similar carboxamides (e.g., 5-methylpyrazole-4-carboxylic acid derivatives in ).
- FT-IR: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, referencing thiadiazole carboxamide analogs ( ).
Basic: What are the solubility and stability profiles of this compound under various conditions?
Methodological Answer:
- Solubility Screening: Test in DMSO (high solubility), methanol (moderate), and water (low). Similar thiadiazoles show solubility trends dependent on alkyl chain length ( ).
- Stability: Store at –20°C under inert gas to prevent hydrolysis. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
